Boc-5-hydroxy-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

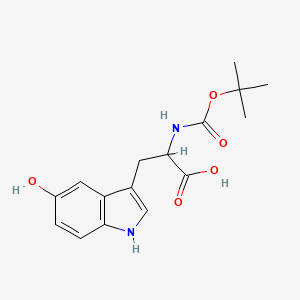

Boc-5-hydroxy-DL-tryptophan is a biochemical used for proteomics research . It has a molecular weight of 320.35 and a molecular formula of C16H20N2O5 . It is a metabolite of Tryptophan and a chemical precursor to produce serotonin, mainly used as an antidepressant, appetite suppressant, and sleep aid .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Boc-5-hydroxy-DL-tryptophan is represented by the formula C16H20N2O5 . It has a molecular weight of 320.35 .Chemical Reactions Analysis

The Boc group in Boc-5-hydroxy-DL-tryptophan is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-5-hydroxy-DL-tryptophan is a solid substance that should be stored at room temperature . It has a predicted melting point of 211.23° C, a boiling point of 590.32° C at 760 mmHg, a density of 1.34 g/cm3, and a refractive index of n20D 1.62 .科学的研究の応用

Material Science

Researchers utilize the compound’s fluorinated nature and indole functionality to develop advanced polymers, coatings, or functional materials. These materials benefit from enhanced thermal stability, mechanical strength, or optical properties .

Proteomics Research

Boc-5-hydroxy-DL-tryptophan is used in proteomics research due to its biochemical properties. It can be used for peptide synthesis and protein structure analysis .

Immunophenotyping

In immunology, this compound may be involved in studying the immunophenotype of gastrointestinal inflammation, which is characterized by the infiltration of activated immune cells and increased cytokine production .

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。